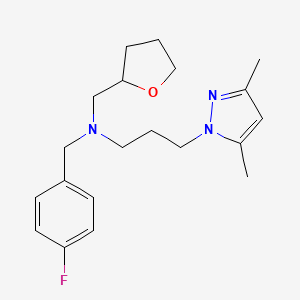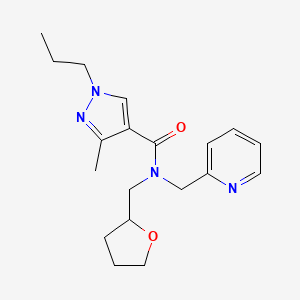![molecular formula C15H24N2O3S B5905440 N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide](/img/structure/B5905440.png)
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide, also known as NS-398, is a selective cyclooxygenase-2 (COX-2) inhibitor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide selectively inhibits COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has also been shown to reduce the incidence of cardiovascular events in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various diseases. However, it is important to note that N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide may have off-target effects, which may complicate the interpretation of experimental results. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide may have limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide. One area of research is the development of more selective COX-2 inhibitors with fewer off-target effects. Another area of research is the development of novel therapeutic applications for N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide, such as in the treatment of cardiovascular disease. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer effects of N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide, which may lead to the development of new cancer therapies.
Méthodes De Synthèse
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide can be synthesized by reacting 3-(methylsulfonyl)aniline with isopropyl chloroformate, followed by reaction with 3-methylbenzylamine and then with 3-chloropropionyl chloride. The resulting product is then treated with sodium hydroxide to obtain N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide.
Applications De Recherche Scientifique
N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation. Additionally, N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3-(methanesulfonamido)-N-[(3-methylphenyl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-12(2)17(11-14-7-5-6-13(3)10-14)15(18)8-9-16-21(4,19)20/h5-7,10,12,16H,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQCKFJTOIROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-fluorobenzyl)(2-methoxyethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B5905359.png)
![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]ethanamine](/img/structure/B5905363.png)

![N-[(1-acetylpiperidin-3-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5905393.png)
![N-(4-{[2-(1H-imidazol-4-yl)acetyl]amino}phenyl)pentanamide](/img/structure/B5905397.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B5905403.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5905422.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5905438.png)
![[1-({1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]piperidin-4-yl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5905448.png)

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5905457.png)